molecular formula C9H10O3 B1362475 Methyl 2-hydroxy-3-methylbenzoate CAS No. 23287-26-5

Methyl 2-hydroxy-3-methylbenzoate

Cat. No. B1362475
CAS RN: 23287-26-5
M. Wt: 166.17 g/mol
InChI Key: SUHLUMKZPUMAFP-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methylbenzoate is an organic compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used to produce other chemicals .


Synthesis Analysis

While specific synthesis methods for Methyl 2-hydroxy-3-methylbenzoate were not found in the search results, it is generally used as an important raw material and intermediate in organic synthesis .


Molecular Structure Analysis

The molecular formula of Methyl 2-hydroxy-3-methylbenzoate is C9H10O3 . The molecular weight is 166.17 .


Physical And Chemical Properties Analysis

Methyl 2-hydroxy-3-methylbenzoate has a melting point of 28-30°C and a boiling point of 234-236°C . Its density is 1.2±0.1 g/cm3 . It is slightly soluble in chloroform and methanol, and soluble in ethanol, fixed oils, and propylene glycol . It is insoluble in water .

Scientific Research Applications

Organic Synthesis

Methyl 2-hydroxy-3-methylbenzoate serves as a crucial raw material and intermediate in organic synthesis. Its chemical structure allows it to be a versatile building block for synthesizing various organic compounds. For instance, it is utilized to produce 2-(2-Hydroxy-3-methyl-phenyl)-propan-2-ol through a reaction with Tetrahydrofuran .

Solubility Enhancement

Due to its solubility in organic solvents like ethanol and propylene glycol, Methyl 2-hydroxy-3-methylbenzoate is used to improve the solubility of other compounds. This property is particularly useful in industries where solubility plays a critical role in the processing and application of products .

Environmental Science

Lastly, Methyl 2-hydroxy-3-methylbenzoate can be used in environmental science research to understand the degradation of similar compounds in ecosystems. It can serve as a model compound to study the environmental fate of organic chemicals.

Each of these applications demonstrates the versatility and importance of Methyl 2-hydroxy-3-methylbenzoate in scientific research and industrial applications. The compound’s ability to function in diverse roles underscores its value as a significant chemical intermediate .

Safety and Hazards

Methyl 2-hydroxy-3-methylbenzoate has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 2-hydroxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHLUMKZPUMAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066869
Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-3-methylbenzoate

CAS RN

23287-26-5
Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Record name Methyl o-cresotinate
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Record name Methyl 2-hydroxy-3-methylbenzoate
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Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Record name Methyl 3-methylsalicylate
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Record name METHYL 3-METHYLSALICYLATE
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Synthesis routes and methods I

Procedure details

Into a 3-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 2-hydroxy-3-methylbenzoic acid (50 g, 328.63 mmol, 1.00 equiv) and methanol (800 mL). This was followed by the addition of thionyl chloride (20 mL) dropwise with stirring. The resulting solution was stirred overnight at 80° C. The resulting mixture was concentrated under vacuum. The residue was diluted with 1000 mL of ethyl acetate. The resulting mixture was washed with 2×800 mL of NaOH (cold). The resulting mixture was washed with 2×500 mL of water. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 25 g (46%) of methyl 2-hydroxy-3-methylbenzoate as brown oil. 1H NMR (300 MHz, DMSO-d6) δ 2.19 (s, 3H), 3.90 (s, 3H), 6.83-6.88 (m, 1H), 7.41-7.44 (m, 1H), 7.64-7.66 (m, 1H), 10.87 (b, 1H).
Quantity
50 g
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reactant
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20 mL
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Quantity
800 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Hydroxy-3-methylbenzoic acid (24.9 g, 0.164 mol) was dissolved in methanol (200 mL), then sulfuric acid (1.75 mL, 32.8 mmol) was added thereto, and then the reaction mixture was refluxed for 7 days. After the reaction mixture was poured into saturated aqueous NaHCO3 solution (300 mL), methanol was removed under reduced pressure. The aqueous layer was extracted with ethyl acetate (500 mL), then the organic layer was washed with saturated aqueous NaHCO3 solution (200 mL) and saturated brine (100 mL) successively, dried over anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure to give the titled reference compound (23.0 g) as a pale brown oil. (Yield 84%)
Quantity
24.9 g
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reactant
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200 mL
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1.75 mL
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300 mL
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0 (± 1) mol
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Yield
84%

Synthesis routes and methods IV

Procedure details

To a slurry of 3-methylsalicylic acid (200 g) in 600 ml of methanol at −15° is added 65.7 g of concentrated sulfuric acid. The mixture is treated at reflux temperature for 5 days. The reaction mixture is concentrated, and methyl4-butyl ether (500 mL) and water (250 mL) are added. The ether layer is separated, washed with bicarbonate solution and evaporated to dryness to give methyl 3-methylsalicylate an oil.
Quantity
200 g
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reactant
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65.7 g
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reactant
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Quantity
600 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2-hydroxy-3-methylbenzoic acid (18.1 g, 119 mmol) in 70 mL of methanol is added dropwise 3.3 mL of concentrated sulfuric acid. The resulting solution is heated under reflux for 24 hours. Another 7 mL of concentrated sulfuric acid is added and the reaction is heated at 70° C. overnight. The mixture is cooled and a pink layer separated. This layer is dissolved in 200 mL of ethyl acetate and the solution is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered and concentrated to give an oil which is purified by chromatography on silica gel using a mixture of 30% ethyl acetate and 70% hexane as the eluent. Methyl 2-hydroxy-3-methylbenzoate is obtained as a clear oil.
Quantity
18.1 g
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reactant
Reaction Step One
Quantity
3.3 mL
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reactant
Reaction Step One
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70 mL
Type
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7 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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